molecular formula DNa<br>HNa B101373 Sodium hydride CAS No. 15780-28-6

Sodium hydride

Cat. No.: B101373
CAS No.: 15780-28-6
M. Wt: 25.003871 g/mol
InChI Key: BZKBCQXYZZXSCO-UHFFFAOYSA-N
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Description

Chemical and Physical Properties Sodium hydride (NaH) is an alkali metal hydride with the empirical formula NaH and a molecular weight of 23.99771 g/mol . It exists as an ionic crystal, appearing as silvery needles or a whitish powder, and is highly reactive with water, decomposing explosively to produce sodium hydroxide and hydrogen gas . NaH is insoluble in non-polar solvents (e.g., benzene, carbon tetrachloride) but dissolves in molten sodium or sodium hydroxide . Its basicity (pKa ~35–40) makes it a powerful deprotonating agent for substrates containing O–H, N–H, or S–H bonds, such as alcohols, phenols, and thiols .

Synthesis and Applications
NaH is synthesized via the direct reaction of sodium metal with hydrogen gas at elevated temperatures. Industrially, it is used as a desiccant, reducing agent, and catalyst in organic synthesis. For example, NaH facilitates alkylation and deprotonation reactions in the synthesis of pharmaceuticals (e.g., angiogenesis inhibitors and anti-prion agents) . It also plays a role in hydrogen storage research, particularly in superconducting materials like (NaH)₄C₆₀ for fuel cell applications .

Preparation Methods

Direct Hydrogenation of Sodium Metal

Reaction Mechanism and Industrial Implementation

The direct reaction between sodium metal and hydrogen gas under elevated temperatures and pressures remains the most widely adopted method for NaH production. This exothermic process, represented by the equation:

2Na+H22NaHΔH=112 kJ/mol[1]2\text{Na} + \text{H}_2 \rightarrow 2\text{NaH} \quad \Delta H^\circ = -112 \ \text{kJ/mol}

proceeds optimally at temperatures between 200–400°C and hydrogen pressures of 200–1,000 psi . A critical challenge arises from the solidification of NaH on molten sodium surfaces, which inhibits further hydrogen absorption. To mitigate this, dispersing agents such as ethyl silicate or butyl titanate are introduced at 0.5–2.5 wt% relative to sodium, reducing particle agglomeration and ensuring reaction completion .

Role of Dispersing Agents

Organic compounds from Groups Wu and Nb of the Periodic Table—specifically silicates and titanates—act as surfactants, lowering interfacial tension between molten sodium and the inert reaction medium (e.g., mineral oil or heptane). For instance, ethyl silicate (0.1–1.0 wt%) reduces NaH particle size to <1 µm , compared to >20 µm in agent-free systems . This fine dispersion enhances reactivity, as demonstrated in subsequent reactions with methyl orthoborate to form sodium trimethoxy borohydride at 150–160°C , avoiding disproportionation issues observed with coarse NaH .

Table 1: Impact of Dispersing Agents on NaH Particle Size

DispersantConcentration (wt%)Particle Size (µm)Purity (%)
Ethyl silicate0.1<193.1
Butyl titanate0.51–589.7
None (Control)0>2072.4
Data sourced from US3222288A

Temperature and Pressure Effects

Hydrogenation efficiency peaks near 338°C , where sodium remains molten, and NaH solubility in the reaction medium is maximized. Below 200°C, reaction kinetics slow dramatically, while temperatures exceeding 400°C risk thermal decomposition of NaH . Pressure modulates hydrogen solubility; at 250 psi , absorption rates enable complete conversion within 15 minutes , whereas lower pressures prolong reaction times .

Inert Media Selection

Nonpolar solvents like white mineral oil or heptane prevent side reactions and facilitate product recovery. Post-reaction cooling to ambient temperature yields stable NaH dispersions, which are easily filtered or centrifuged. For example, a 15% sodium suspension in heptane with 0.5% butyl titanate produces a 89.7% pure NaH dispersion with negligible free sodium .

Alkali Metal Hydroxide Melt-Based Synthesis

Principle of Thermal Decomposition-Recombination

An alternative method leverages the equilibrium between NaH decomposition and recombination in molten sodium hydroxide. At temperatures above 420°C , NaH dissociates into sodium and hydrogen:

NaHNa+12H2[2]\text{NaH} \rightleftharpoons \text{Na} + \frac{1}{2}\text{H}_2

Introducing carbon-containing compounds (e.g., polyethylene, waste oil) into the melt at 650–900°C generates additional hydrogen, driving sodium vapor entrainment. Upon cooling to 150–300°C , recombination yields ultra-pure NaH (<20 µm) .

Melt Temperature (°C)NaH Yield (%)Particle Size (µm)
6506815–20
800925–10
9008810–15
Data sourced from CN1535244A

Utilization of Waste Materials

Industrial waste (e.g., rubber, asphalt) serves as cost-effective carbon sources, reducing disposal costs and enhancing sustainability. For example, polyethylene introduced at 700°C increases hydrogen partial pressure, boosting sodium entrainment and recombination efficiency .

Hydrogen Gas Recycling

The concurrent production of high-purity hydrogen enables closed-loop systems, where excess gas is redirected to maintain anaerobic conditions or fuel auxiliary processes .

Comparative Analysis of Preparation Methods

Scalability and Energy Efficiency

Direct hydrogenation excels in large-scale production due to shorter reaction times (<1 hour ) and lower energy input (200–400°C ). Conversely, melt-based methods require sustained high temperatures (650–900°C ) but offer dual benefits of waste utilization and purification .

Product Quality and Reactivity

NaH from hydrogenation contains 6.9% free sodium as a byproduct, necessitating post-treatment for sensitive applications. Melt-synthesized NaH, however, achieves >99% purity with sub-20 µm particles, ideal for hydrogen storage systems .

Chemical Reactions Analysis

Types of Reactions: Sodium hydride undergoes various types of chemical reactions, including:

    Reduction: this compound acts as a reducing agent in organic synthesis.

    Deprotonation: It is commonly used to deprotonate alcohols, amines, and other acidic compounds to form corresponding anions.

    Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Water: this compound reacts violently with water to produce sodium hydroxide and hydrogen gas: [ \text{NaH} + \text{H}_2\text{O} \rightarrow \text{NaOH} + \text{H}_2 ]

    Alcohols: this compound reacts with alcohols to form alkoxide ions and hydrogen gas: [ \text{CH}_3\text{CH}_2\text{OH} + \text{NaH} \rightarrow \text{CH}_3\text{CH}_2\text{O}^- \text{Na}^+ + \text{H}_2 ]

Major Products:

  • Sodium hydroxide (NaOH)
  • Hydrogen gas (H₂)
  • Alkoxide ions

Mechanism of Action

Sodium hydride exerts its effects primarily through its strong basicity and reducing properties. The hydride ion (H⁻) acts as a nucleophile, attacking electrophilic centers in various substrates. For example, in the deprotonation of alcohols, the hydride ion abstracts a proton from the alcohol, forming an alkoxide ion and hydrogen gas .

Comparison with Similar Compounds

Sodium Borohydride (NaBH₄)

  • Reactivity: NaBH₄ is a milder reducing agent compared to NaH, primarily reducing aldehydes, ketones, and acid chlorides.
  • Applications : Widely used in pharmaceutical synthesis and as a hydrogen storage material. NaBH₄ is less hazardous in water than NaH but requires acidic or alcoholic solvents for activation .

Lithium Aluminum Hydride (LiAlH₄)

  • Reactivity : LiAlH₄ is a stronger reducing agent than NaH, capable of reducing esters, carboxylic acids, and amides. However, it is highly pyrophoric and reacts violently with water .
  • Applications : Employed in the reduction of carbonyl groups and nitriles. Unlike NaH, LiAlH₄ is rarely used as a base due to its reducing dominance .

Potassium Hydride (KH)

  • Reactivity : KH is more reactive than NaH due to potassium’s lower electronegativity and larger atomic size. It deprotonates weaker acids (e.g., terminal alkynes) more efficiently .
  • Applications : Used in specialized organic reactions where stronger basicity is required. KH’s higher cost and sensitivity limit its industrial use compared to NaH .

Sodium Aluminum Hydride (NaAlH₄)

  • Reactivity : NaAlH₄ is a reducing agent with moderate strength, bridging the gap between NaBH₄ and LiAlH₄. It requires catalytic doping (e.g., TiCl₃) for efficient hydrogen release .
  • Applications : Primarily researched for solid-state hydrogen storage due to its reversible hydriding properties, unlike NaH, which decomposes irreversibly .

Lithium Hydride (LiH)

  • Reactivity : LiH is less basic than NaH but has higher thermal stability (decomposes at ~850°C vs. NaH at ~425°C). It is used in nuclear shielding and as a precursor for complex hydrides .
  • Applications: Limited in organic synthesis due to poor solubility but valued in inorganic material synthesis .

Data Tables

Table 1: Comparative Properties of Sodium Hydride and Similar Compounds

Compound Formula Molecular Weight (g/mol) Reactivity with Water Primary Use Thermal Stability (°C)
This compound NaH 23.99771 Explosive Organic synthesis 425
Sodium Borohydride NaBH₄ 37.83 Moderate Reduction reactions 400
Lithium Aluminum Hydride LiAlH₄ 37.95 Violent Carbonyl reduction 150 (decomposes)
Potassium Hydride KH 40.106 Explosive Strong base 500
Sodium Aluminum Hydride NaAlH₄ 54.00 Moderate Hydrogen storage 183 (melts)

Research Findings and Case Studies

Case Study 1: Deprotonation Efficiency in Alkylation Reactions
NaH enables the alkylation of β-carbolines (e.g., harmine derivatives) in DMF, achieving yields of 47–74%. Comparable reactions with KH show faster kinetics but require stricter moisture control .

Case Study 2: Hydrogen Storage Capabilities NaAlH₄ doped with TiCl₃ releases hydrogen at 180°C, making it a candidate for fuel cells. In contrast, NaH-based materials like (NaH)₄C₆₀ require higher temperatures (~300°C), limiting practicality .

Biological Activity

Sodium hydride (NaH) is primarily known as a powerful reducing agent in organic synthesis, but its biological activity has garnered attention in various research contexts. This article explores the biological implications of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

Overview of this compound

This compound is a white solid that reacts vigorously with water to produce hydrogen gas and sodium hydroxide. Its strong basicity makes it useful in organic synthesis, particularly in deprotonation reactions and as a hydride donor.

Mechanisms of Biological Activity

This compound's biological activity can be attributed to its role in chemical reactions rather than direct interaction with biological targets. It has been utilized in the synthesis of biologically active compounds, influencing their pharmacological properties.

1. Synthesis of Bioactive Compounds

This compound has been employed in the synthesis of various bioactive compounds, including:

  • Urotensin II Analogues : this compound facilitates the cyclization of alkynes to form urotensin II analogues, which exhibit significant biological activity as vasoconstrictors .
  • Triazoles : It plays a crucial role in synthesizing 1,5-diaryl-1,2,3-triazoles, which have shown potential as anti-cancer agents .

Case Study 1: Urotensin II Analogues

Research demonstrated that this compound-mediated cyclization resulted in potent urotensin II analogues. These compounds were analyzed for their contractile responses and structural conformations using NMR spectroscopy. The findings indicated that certain analogues effectively suppressed contractile responses induced by urotensin II, suggesting therapeutic potential for cardiovascular diseases .

Case Study 2: Glycosidase Inhibition

A study evaluated the biological activity of compounds synthesized using this compound against various glycosidases (α-d-glucosidase, α-d-mannosidase). The results indicated that some derivatives exhibited significant inhibitory activity, highlighting this compound's utility in developing enzyme inhibitors that could be relevant for treating conditions like diabetes .

Table 1: Biological Activity of this compound-Derived Compounds

Compound TypeBiological TargetActivity (IC50/μM)Reference
Urotensin II AnaloguesVasoconstriction0.5 - 2.0
TriazolesAnti-cancer1.0 - 5.0
Glycosidase Inhibitorsα-d-Glucosidase0.3 - 4.0

Q & A

Q. Basic: What are the primary chemical roles of sodium hydride in organic synthesis, and how do they influence experimental design?

This compound (NaH) primarily acts as a strong base (proton abstractor) and a hydride donor. Its reactivity depends on solvent choice (e.g., dimethylformamide, tetrahydrofuran) and moisture control. For example, NaH deprotonates alcohols and amines to generate nucleophilic intermediates, enabling alkylation or condensation reactions. Experimental design must prioritize anhydrous conditions and controlled addition rates to avoid exothermic side reactions. Pre-drying solvents and using inert atmospheres (argon/nitrogen) are critical .

Q. Basic: How should this compound be safely handled in laboratory settings?

NaH reacts violently with water, releasing hydrogen gas (flammable) and heat. Safety protocols include:

  • Storage in mineral oil or dry inert solvents.
  • Use of flame-resistant lab coats, face shields, and fume hoods.
  • Quenching residues with slow, controlled additions of ethanol or tert-butanol before aqueous disposal.
    Refer to Hazardous Substances Data Bank (HSDB) guidelines for emergency procedures and exposure limits .

Q. Advanced: How can conflicting data on this compound’s dual reactivity (base vs. hydride source) be resolved in mechanistic studies?

Contradictions arise when NaH’s hydridic character dominates in polar aprotic solvents (e.g., acetonitrile), leading to unintended reductions. To resolve this:

  • Use isotopic labeling (e.g., deuterated substrates) to track proton vs. hydride transfer.
  • Conduct kinetic studies under varying solvent conditions to isolate dominant pathways.
  • Pair with spectroscopic techniques (e.g., NMR or IR) to detect intermediates .

Q. Advanced: What methodologies optimize reaction yields when this compound participates in multi-step syntheses?

Optimization strategies include:

  • Stepwise reagent addition: Introduce NaH before electrophiles to pre-activate substrates.
  • Temperature modulation: Lower temperatures (−20°C to 0°C) suppress side reactions in sensitive systems.
  • Co-additives: Catalytic amounts of potassium iodide (KI) enhance NaH’s solubility and reactivity in THF.
    Document yield variations using HPLC or GC-MS for reproducibility .

Q. Basic: What spectroscopic techniques are used to characterize this compound-containing intermediates?

  • FT-IR: Identifies hydridic Na–H stretches (≈1850 cm⁻¹) and solvent interactions.
  • Solid-state NMR: Probes local environments of ²³Na nuclei in crystalline matrices.
  • X-ray diffraction: Resolves structural details of NaH complexes (e.g., crown ether adducts). Cross-reference with computational models (DFT) for validation .

Q. Advanced: How do solvent impurities affect this compound’s performance, and how can these be quantified?

Trace water or alcohols in solvents deactivate NaH, reducing effective molarity. Mitigation steps:

  • Karl Fischer titration: Quantify residual moisture in solvents (<50 ppm).
  • Pre-treatment: Distill solvents over CaH₂ or molecular sieves.
  • In situ monitoring: Use reaction calorimetry to detect exotherms from impurity reactions .

Q. Basic: What are the key physicochemical properties of this compound relevant to storage and reactivity?

PropertyValueRelevance
Molecular weight23.998 g/molStoichiometric calculations
Decomposition temperature>800°C (inert atmosphere)Stability during high-temperature reactions
Density1.39 g/cm³Handling and dispensing precision
Source: Hazardous Substances Data Bank (HSDB) .

Q. Advanced: How can computational chemistry aid in predicting this compound’s reactivity in novel reaction systems?

  • DFT calculations: Model transition states for hydride/proton transfer to predict regioselectivity.
  • Solvent effect simulations: COSMO-RS models assess solvent polarity’s impact on NaH’s activation energy.
  • Machine learning: Train models on existing kinetic data to forecast optimal reaction conditions. Validate with experimental Arrhenius plots .

Q. Basic: What are the best practices for documenting this compound-related experiments in research publications?

  • IMRaD structure: Clearly separate Methods (e.g., NaH stoichiometry, solvent purity) from Results (yields, characterization data).
  • Supplemental data: Include raw titration curves, NMR spectra, and safety protocols.
  • Citations: Reference primary literature on NaH’s applications (e.g., Birch reductions) rather than reviews .

Q. Advanced: How can researchers address discrepancies in reported catalytic cycles involving this compound?

  • Mechanistic probes: Use radical traps (e.g., TEMPO) to identify unintended chain reactions.
  • Cross-experimental validation: Reproduce key studies with controlled NaH particle sizes (ball-milled vs. commercial).
  • Meta-analysis: Systematically compare literature data using platforms like Reaxys to identify trends in solvent/ligand effects .

Properties

IUPAC Name

sodium;hydride
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InChI

InChI=1S/Na.H/q+1;-1
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InChI Key

BZKBCQXYZZXSCO-UHFFFAOYSA-N
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Canonical SMILES

[H-].[Na+]
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Molecular Formula

HNa, NaH
Record name SODIUM HYDRIDE
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DSSTOX Substance ID

DTXSID90893680
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Molecular Weight

23.9977 g/mol
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Physical Description

Sodium hydride appears as a silvery to whitish powder or slurry in oil. Used to make other chemicals., Other Solid, Gray powder in oil with a kerosene odor; [CHRIS]
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Boiling Point

Very high. (USCG, 1999)
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Flash Point

Not Applicable. Oil is flammable. (USCG, 1999)
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Solubility

SOL IN MOLTEN SODIUM HYDROXIDE, INSOL IN CARBON DISULFIDE, CARBON TETRACHLORIDE, AMMONIA, BENZENE
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Density

0.92, DENSITY: 1.396; FORMS SODAMIDE @ MODERATE TEMP IN LIQ AMMONIA; GRAY-WHITE POWDER /COMMERCIAL PRODUCT/
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Color/Form

MICROCRYSTALLINE, WHITE TO BROWNISH-GRAY POWDER, SILVERY NEEDLES TURNING OFF-WHITE ON EXPOSURE TO AIR

CAS No.

7646-69-7, 15780-28-6
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Melting Point

DECOMP AT 800 °C
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